molecular formula C23H28N2O B10967462 4-phenyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}butan-1-one

4-phenyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}butan-1-one

Cat. No.: B10967462
M. Wt: 348.5 g/mol
InChI Key: CSCCCXVRKJRAJE-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-phenyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}butan-1-one is a complex organic compound featuring a piperazine ring substituted with phenyl and phenylprop-2-en-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}butan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the phenyl and phenylprop-2-en-1-yl groups through nucleophilic substitution reactions. The final step often involves the formation of the butan-1-one moiety through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}butan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl and piperazine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

4-phenyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-phenyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}butan-1-one exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on its binding affinity and activity at these targets are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-phenyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}butan-1-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties and chemical reactivity

Properties

Molecular Formula

C23H28N2O

Molecular Weight

348.5 g/mol

IUPAC Name

4-phenyl-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butan-1-one

InChI

InChI=1S/C23H28N2O/c26-23(15-7-13-21-9-3-1-4-10-21)25-19-17-24(18-20-25)16-8-14-22-11-5-2-6-12-22/h1-6,8-12,14H,7,13,15-20H2/b14-8+

InChI Key

CSCCCXVRKJRAJE-RIYZIHGNSA-N

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CCCC3=CC=CC=C3

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CCCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.